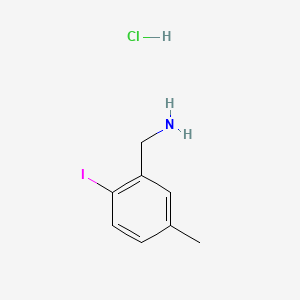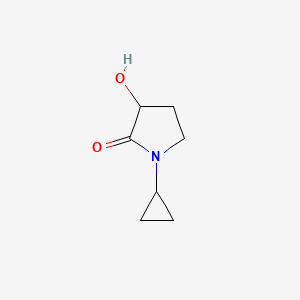
methyl (2S)-2-amino-3,3,3-trifluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-amino-3,3,3-trifluoropropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3,3,3-trifluoropropanoate typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as methyl acrylate and trifluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-amino-3,3,3-trifluoropropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Methyl (2S)-2-amino-3,3,3-trifluoropropanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-amino-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate: This compound is similar in structure but contains a hydroxyphenyl group instead of a trifluoromethyl group.
Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate: This compound has a methylphenyl group, providing different chemical properties compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in methyl (2S)-2-amino-3,3,3-trifluoropropanoate imparts unique properties, such as increased lipophilicity and stability
Propriétés
Formule moléculaire |
C4H6F3NO2 |
|---|---|
Poids moléculaire |
157.09 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C4H6F3NO2/c1-10-3(9)2(8)4(5,6)7/h2H,8H2,1H3/t2-/m0/s1 |
Clé InChI |
MPSBBPUJPYCDGC-REOHCLBHSA-N |
SMILES isomérique |
COC(=O)[C@@H](C(F)(F)F)N |
SMILES canonique |
COC(=O)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1S)-cyclohex-3-en-1-yl]methanamine](/img/structure/B13459842.png)

![{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol](/img/structure/B13459874.png)
![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B13459882.png)

![2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B13459904.png)



![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)
![ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13459934.png)
![1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride](/img/structure/B13459939.png)

![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)
